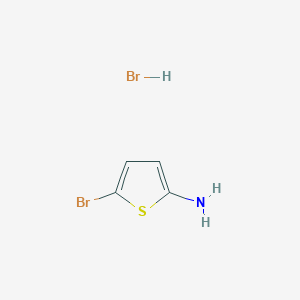

5-Bromothiophen-2-amine hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromothiophen-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPOAQLDJJLJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromothiophen 2 Amine Hydrobromide and Its Functionalized Congeners

Direct Synthetic Routes to 5-Bromothiophen-2-amine (B3086550)

Direct synthetic routes to 5-Bromothiophen-2-amine are not extensively documented in publicly available scientific literature. General methods for the synthesis of aminothiophenes often involve multi-step sequences starting from more readily available thiophene (B33073) precursors. Conceptually, the synthesis of 5-Bromothiophen-2-amine would likely proceed through the formation of the free amine, followed by treatment with hydrobromic acid to yield the corresponding hydrobromide salt. The formation of the free amine could potentially be achieved through reactions such as the Hofmann or Curtius rearrangement of a suitable 5-bromothiophene-2-carboxamide (B442588) or carbonyl azide (B81097) precursor, respectively. Another plausible approach is the reduction of a corresponding nitrothiophene, although this may be complicated by the presence of the bromine substituent.

Precursor-Based Synthesis and Derivatization Strategies

A more common and versatile approach to obtaining 5-Bromothiophen-2-amine and its congeners involves the synthesis and subsequent functionalization of various bromothiophene precursors.

Amination Reactions of Bromothiophene Derivatives

The introduction of an amine group onto a bromothiophene ring can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction allows for the coupling of aryl halides, such as 2,5-dibromothiophene, with a variety of amines under relatively mild conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov For instance, the use of sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include a wide range of amines. wikipedia.org

Nucleophilic aromatic substitution (SNAr) offers another pathway for the amination of bromothiophenes, particularly when the thiophene ring is activated by electron-withdrawing groups. rsc.orgnih.govlibretexts.org While less common for unactivated bromothiophenes, this method can be effective under specific conditions, such as the use of highly reactive amines or harsh reaction conditions.

Table 1: Comparison of Amination Methodologies for Bromothiophenes

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Catalyst | Palladium-based | Generally not required |

| Substrate Scope | Broad (various aryl halides and amines) | More limited (requires activated aryl halides) |

| Reaction Conditions | Mild to moderate | Often harsh (high temperatures, strong bases) |

| Key Advantages | High functional group tolerance, broad applicability | Simplicity (no catalyst needed) |

Reactions Involving 5-Bromothiophene Carboxylic Acid Precursors

5-Bromothiophene-2-carboxylic acid is a versatile and commercially available precursor for the synthesis of a wide array of functionalized thiophene derivatives.

The carboxylic acid functionality of 5-bromothiophene-2-carboxylic acid can be readily converted into an amide group. Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) with an activator like 4-dimethylaminopyridine (B28879) (DMAP), are effective for this transformation. nih.gov Another approach involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl2), followed by reaction with an appropriate amine. nih.gov For instance, the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride and pyridine (B92270) has been shown to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide in good yield. nih.gov

Table 2: Reagents for Amide Bond Formation from 5-Bromothiophene-2-carboxylic Acid

| Reagent System | Description | Typical Use |

|---|---|---|

| DCC/DMAP | Carbodiimide-mediated coupling | Direct coupling of carboxylic acids and amines |

| SOCl2 then Amine | Conversion to acyl chloride intermediate | For less reactive amines or to drive the reaction to completion |

The synthesis of pyrazole (B372694) amides from 5-bromothiophene-2-carboxylic acid has been demonstrated through various methodologies. mdpi.comcabidigitallibrary.orgdntb.gov.ua One approach involves the direct coupling of 5-bromothiophene-2-carboxylic acid with a substituted pyrazole amine using coupling agents like DCC and DMAP. mdpi.com In one study, the reaction of 5-bromothiophene-2-carboxylic acid with tert-butyl-3-amino-5-methyl-pyrazole-1-carboxylate in the presence of DCC and DMAP was investigated. mdpi.com Interestingly, the reaction of 5-bromothiophene-2-carboxylic acid with a protected pyrazole amine in the presence of TiCl4 and pyridine led to the formation of the unprotected thiophene-based pyrazole amide. mdpi.com These pyrazole amide derivatives can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions to introduce aryl groups onto the thiophene ring. mdpi.comcabidigitallibrary.orgdntb.gov.ua

Sulfonamide Synthesis from 5-Bromothiophene-2-sulfonyl Chloride

5-Bromothiophene-2-sulfonyl chloride is a key intermediate for the synthesis of thiophene-based sulfonamides. sigmaaldrich.com This precursor can be reacted with a variety of primary and secondary amines, typically in the presence of a base, to yield the corresponding N-substituted 5-bromothiophene-2-sulfonamides. dovepress.comnih.gov The reaction conditions can be optimized to achieve high yields. For example, the use of lithium hydride (LiH) in dimethylformamide (DMF) has been reported for the alkylation of 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. dovepress.comnih.gov Microwave-assisted, solvent-free conditions have also been explored for the sulfonylation of amines, offering a more environmentally friendly approach. The reactivity of the amine plays a role, with primary amines generally reacting more rapidly than secondary amines. rsc.org

Table 3: Examples of Amines Used in the Synthesis of 5-Bromothiophene-2-sulfonamides

| Amine Type | Example |

|---|---|

| Primary Alkylamine | Methylamine |

| Secondary Alkylamine | Diethylamine |

| Arylamine | Aniline (B41778) |

Carbon-Carbon Coupling and Annulation Reactions in Thiophene Synthesis

Modern organic synthesis relies heavily on the formation of carbon-carbon and carbon-heteroatom bonds, often facilitated by transition metal catalysis. For the derivatization of pre-existing thiophene rings, such as functionalizing the 5-bromo position of a 2-aminothiophene core, palladium-catalyzed cross-coupling reactions are paramount. Additionally, multicomponent reactions offer efficient pathways to construct highly functionalized 2-aminothiophenes from simpler precursors.

Palladium-catalyzed reactions are among the most powerful tools for forming C-C and C-N bonds, offering mild reaction conditions and high functional group tolerance. nih.gov The bromine atom on the thiophene ring is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov This reaction is particularly effective for the arylation, heteroarylation, or alkylation of bromothiophenes. The general transformation involves the reaction of a bromothiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

Key advantages of the Suzuki-Miyaura reaction include the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generation of non-toxic inorganic by-products. nih.gov For the functionalization of a 5-bromothiophen-2-amine scaffold, the reaction would typically involve coupling at the C5 position. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. For instance, systems like Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) have been shown to be highly efficient for the coupling of bromothiophenes, allowing for low catalyst loadings. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 69-93 | researchgate.netnih.gov |

| Pd(II)-complex | - | Water | Moderate | Good | researchgate.net |

This table presents generalized conditions from studies on various bromothiophene derivatives.

Research has demonstrated the regioselective functionalization of brominated heterocycles, and the Suzuki-Miyaura reaction stands out for its reliability in building biaryl structures, which are common motifs in pharmaceutical compounds. nih.gov The reaction's tolerance for functional groups makes it suitable for substrates containing the free amine of 5-bromothiophen-2-amine, although protection of the amine may sometimes be necessary to prevent side reactions depending on the specific conditions used.

The Stille coupling reaction provides another robust method for C-C bond formation by coupling an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. wikipedia.org

In the context of derivatizing 5-bromothiophen-2-amine, the bromo-substituted thiophene acts as the electrophile, reacting with an organostannane (R-SnR'₃) in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction mechanism involves oxidative addition of the bromothiophene to the Pd(0) center, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and by-products. organic-chemistry.org This has led to the development of methods to minimize tin residues in the final product and, in some cases, a preference for alternative methods like the Suzuki coupling when possible. organic-chemistry.orgharvard.edu Nevertheless, for specific transformations where other methods may fail, the Stille coupling remains a valuable tool. numberanalytics.com

Table 2: Common Parameters in Stille Coupling Reactions

| Catalyst | Ligand (if separate) | Solvent | Additives | Key Feature | Reference |

| Pd(PPh₃)₄ | - | DMF | - | Standard for aryl halides | numberanalytics.com |

| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | CsF | Effective for aryl chlorides | harvard.edu |

| PdCl₂(PPh₃)₂ | - | NMP | CuI | Can accelerate slow reactions | libretexts.orgnumberanalytics.com |

This table illustrates general conditions; specific optimization is required for bromothiophene substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules. mychemblog.comyoutube.com While the starting compound, 5-bromothiophen-2-amine, already contains a C-N bond, this methodology is crucial for synthesizing more complex derivatives where an additional nitrogen-based substituent is desired at the 5-position.

The reaction involves coupling the bromothiophene with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.net The development of bulky, electron-rich phosphine ligands (often called Buchwald ligands) has been critical to the reaction's success, enabling the coupling of a wide range of substrates under milder conditions. youtube.com

For instance, a substituted aniline could be coupled with a protected 2-amino-5-bromothiophene derivative to generate a diarylamine structure. Studies on the amination of polysubstituted bromothiophenes have shown that the reaction proceeds under mild conditions using bases like cesium carbonate (Cs₂CO₃). researchgate.net

The catalytic cycle is understood to involve oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgmychemblog.com

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org This reaction has been successfully applied to the synthesis of highly functionalized 2-aminothiophenes. acs.orgnih.gov

A key study demonstrated that 2-aminothiophenes, which are typically unreactive primary aromatic amines, can serve as the amine component in the Petasis reaction. acs.orgacs.org The low reactivity of the aminothiophene substrate was overcome by using hexafluoro-2-propanol (HFIP) as the solvent under mild conditions, avoiding the need for complex catalysts or harsh conditions. acs.orgresearchgate.net

The general scheme involves the condensation of the 2-aminothiophene with an aldehyde to form an iminium ion intermediate. This intermediate is then attacked by the nucleophilic organic group from the boronic acid, which is activated by the reaction conditions, to yield the final functionalized 2-aminothiophene product. wikipedia.org This method allows for the introduction of a wide range of substituents derived from various aldehydes and boronic acids, providing a powerful tool for creating libraries of complex thiophene derivatives. acs.orgnih.gov

Table 3: Scope of the Petasis Reaction with 2-Aminothiophene Substrates

| 2-Aminothiophene Substrate | Aldehyde | Boronic Acid | Yield (%) | Reference |

| Ethyl 2-aminothiophene-3-carboxylate | Glyoxylic acid | Phenylboronic acid | 87 | acs.org |

| Ethyl 2-aminothiophene-3-carboxylate | Glyoxylic acid | 4-Fluorophenylboronic acid | 71 | acs.org |

| Ethyl 2-aminothiophene-3-carboxylate | Glyoxylic acid | 4-Methoxyphenylboronic acid | 86 | acs.org |

| Ethyl 2-aminothiophene-3-carboxylate | Glyoxylic acid | 2-Thiopheneboronic acid | 58 | acs.org |

Data adapted from a study on the synthesis of functionalized 2-aminothiophenes. acs.org

This approach is particularly valuable as the resulting products are amenable to further transformations, making them versatile intermediates for more complex molecular architectures. nih.govacs.org

Multicomponent Reaction Approaches

Cyclization Reactions for Heterocycle Formation

The construction of the thiophene ring is a fundamental step in the synthesis of 5-Bromothiophen-2-amine hydrobromide. Several classical and modern cyclization strategies can be employed to generate the 2-aminothiophene core, which can then be brominated to yield the target compound.

One of the most prominent methods for the synthesis of 2-aminothiophenes is the Gewald reaction . This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. umich.edulookchem.comorganic-chemistry.orgwikipedia.org While direct synthesis of 5-bromo-2-aminothiophene via the Gewald reaction is not extensively documented, a two-step approach is often utilized. This involves the initial synthesis of a polysubstituted 2-aminothiophene, followed by selective bromination at the 5-position. umich.edu The reaction mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. lookchem.com

Another classical approach is the Paal-Knorr thiophene synthesis , which allows for the formation of thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction is carried out in the presence of a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgquora.com Similar to the Gewald reaction, this method can be adapted to produce substituted 2-aminothiophenes which can then undergo bromination. The mechanism involves the conversion of the diketone to a thioketone, which then cyclizes to form the thiophene ring. researchgate.net

The synthesis of more complex, fused heterocyclic systems, such as thieno[2,3-b]indoles , can also be achieved starting from aminothiophene precursors. These reactions often involve multi-step sequences, including radical cyclization or Cadogan reductive cyclization. nih.govrsc.org For instance, a substituted thieno[2,3-b]indole can be synthesized through a radical cyclization approach. nih.gov Another route involves the Suzuki-Miyaura coupling of a bromothiophene derivative with an appropriate boronic acid, followed by a nitrene-mediated reductive cyclization. nih.gov

Formation of Schiff Bases and Related Imine Derivatives from Bromothiophene Carbaldehydes

Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net Schiff bases derived from 5-bromothiophene derivatives are of interest due to their potential biological activities.

A straightforward method for the synthesis of Schiff bases involves the reaction of 5-bromothiophene-2-carbaldehyde (B154028) with a primary amine. For example, the condensation of 5-bromothiophene-2-carbaldehyde with 2-aminothiophenol (B119425) yields the corresponding Schiff base, 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol. researchgate.net Similarly, reaction with 2-(piperazin-1-yl)ethanamine produces N-((5-bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine. nih.gov These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid. nih.gov

The formation of the imine bond is characterized by the appearance of a specific absorption band in the infrared (IR) spectrum, typically in the range of 1620-1640 cm⁻¹. The spectral data for a selection of Schiff bases derived from brominated thiophenes are presented in the table below.

| Schiff Base | Starting Amine | Starting Aldehyde/Ketone | Key Spectral Data (IR, cm⁻¹) | Reference |

| N-((5-bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine | 2-(piperazin-1-yl)ethanamine | 5-bromothiophene-2-carbaldehyde | 1628 (C=N) | nih.gov |

| Methyl 2-(5-bromo-2-hydroxybenzylideneamino)-4-ethyl-5-methylthiophene-3-carboxylate | Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 5-bromo-2-hydroxybenzaldehyde | Not specified | nih.gov |

| 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol | 2-aminothiophenol | 5-bromothiophene-2-carbaldehyde | Not specified | researchgate.net |

Advanced Functionalization Strategies for Bromothiophene Amines

Further modification of the 5-bromothiophen-2-amine scaffold can be achieved through advanced functionalization strategies, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Heterocycle Functionalization via Oxidative Cross-Coupling

Oxidative cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. uobaghdad.edu.iq While specific examples of oxidative cross-coupling directly on 5-bromothiophen-2-amine are not abundant in the literature, related transformations on thiophene derivatives suggest the potential of this strategy.

For instance, palladium-catalyzed Suzuki cross-coupling reactions of 5-bromothiophene derivatives with various aryl boronic acids have been successfully employed to introduce aryl substituents at the 5-position of the thiophene ring. researchgate.netnih.govnih.govnih.govd-nb.info This approach, while not strictly an oxidative C-H functionalization, demonstrates the utility of cross-coupling for modifying the bromothiophene core. The reaction of 5-bromothiophene-2-carboxylic acid derivatives with arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of 5-arylthiophene-2-carboxylic acid derivatives in good yields. nih.govnih.gov Similarly, 5-bromothiophene-2-sulfonamide can be arylated under Suzuki-Miyaura conditions. researchgate.net

The synthesis of fused heterocyclic systems like thieno[3,2-b]indoles can also be achieved through a sequence involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, which is a type of C-N cross-coupling. rsc.org

Dehydrogenative Activation Reactions in Amine Alkylation

Dehydrogenative activation reactions represent an atom-economical approach to form new bonds by the formal removal of a hydrogen molecule. These reactions are often catalyzed by transition metals and can be applied to the alkylation of amines. While specific examples directly involving 5-bromothiophen-2-amine are scarce, the general principles can be applied to thiophene amines.

The alkylation of thiophene can be achieved via reaction with an olefin, which can be considered a type of dehydrogenative coupling where a C-H bond of the thiophene and a C-H bond of the olefin are formally replaced by a C-C bond. mdpi.com More broadly, cross-dehydrogenative coupling (CDC) reactions are a growing field in organic synthesis. For example, the oxidative cross-dehydrogenative coupling of N-heterocycles with aldehydes can be used to introduce acyl groups adjacent to the nitrogen atom. chemrxiv.org Phenotellurazine redox catalysts have also been shown to be effective in cross-dehydrogenative coupling reactions, such as the dimerization of indoles. beilstein-journals.org These methodologies highlight the potential for developing similar dehydrogenative strategies for the functionalization of the amino group or the thiophene ring in 5-bromothiophen-2-amine and its congeners.

Advanced Spectroscopic and Structural Characterization of 5 Bromothiophen 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the hydrogen and carbon framework of a molecule, respectively. For 5-Bromothiophen-2-amine (B3086550) hydrobromide, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring. Due to the electron-donating nature of the amino group and the electron-withdrawing nature of the bromine atom, the chemical shifts of these protons are influenced accordingly. The proton at position 3 (H3) would likely appear downfield from the proton at position 4 (H4), and they would exhibit coupling, appearing as doublets.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity. Similarly, the carbon atom bonded to the amino group (C2) would show a characteristic shift. The chemical shifts of the carbons bearing protons (C3 and C4) would also be distinct.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromothiophen-2-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~150-160 |

| H3 | ~6.8-7.2 (d) | ~125-130 |

| H4 | ~6.2-6.6 (d) | ~110-115 |

Note: These are estimated values based on substituent effects on the thiophene ring. Actual values may vary depending on the solvent and whether the compound is in its free base or hydrobromide salt form. The amine protons (-NH₃⁺) would appear as a broad singlet, typically further downfield.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and mapping the connectivity within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for H3 and H4, confirming their scalar coupling and spatial proximity on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the ¹H signal for H3 to the ¹³C signal for C3, and H4 to C4.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of 5-Bromothiophen-2-amine (C₄H₄BrNS). A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and salt-like molecules such as 5-Bromothiophen-2-amine hydrobromide. In positive ion mode, the spectrum would be expected to show the protonated molecular ion of the free amine, [C₄H₄BrNS + H]⁺. The characteristic bromine isotope pattern would also be observed for this ion.

Table 2: Expected HRMS Data for the Molecular Ion of 5-Bromothiophen-2-amine

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₄H₄⁷⁹BrNS]⁺ | ⁷⁹Br | 176.9353 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be dominated by absorptions corresponding to the ammonium (B1175870) cation (-NH₃⁺), the aromatic thiophene ring, and the carbon-bromine bond.

The N-H stretching vibrations of the primary ammonium salt appear as a very broad and strong band in the 3200-2800 cm⁻¹ region. This is distinct from the two sharp peaks seen for a primary amine (-NH₂) in its free base form. libretexts.orgucalgary.ca The aromatic C-H stretching vibrations of the thiophene ring are expected as weaker bands above 3000 cm⁻¹. researchgate.net Vibrations corresponding to the C=C bonds within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. A C-S stretching band for the thiophene ring may also be observed at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Ammonium (-NH₃⁺) | N-H Bend | ~1600 - 1500 | Medium |

| Aromatic Ring | C-H Stretch | ~3100 - 3050 | Medium-Weak |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium |

| Thiophene Ring | C-S Stretch | ~850 - 650 | Medium-Weak |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. This technique can precisely determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure analysis would confirm the planarity of the thiophene ring. nih.gov It would also reveal the precise geometry of the ammonium group and its hydrogen-bonding interactions with the bromide counter-ion. Furthermore, this analysis could identify other significant intermolecular forces that stabilize the crystal lattice, such as π-π stacking between thiophene rings or potential halogen bonding interactions involving the bromine atom. nih.govresearchgate.net

Table 4: Representative Data Obtained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-S, C-C, C-N, C-Br (Å) |

| Key Bond Angles | C-S-C, S-C-C, etc. (°) |

Chromatographic and Other Analytical Methodologies for Purity and Identity Assessment

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. nih.gov A reverse-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as trifluoroacetic acid), would be employed. The compound's purity is calculated from the relative area of its peak in the resulting chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, although the compound might require derivatization to increase its volatility and thermal stability. psu.edu

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. By spotting the compound on a silica (B1680970) plate and eluting with an appropriate solvent system, the presence of impurities can be quickly visualized.

Table 5: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water containing 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

Mechanistic Investigations and Reaction Pathway Analysis of 5 Bromothiophen 2 Amine Transformations

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The elucidation of reaction pathways for transformations involving 5-bromothiophen-2-amine (B3086550) and related structures relies heavily on a dual approach that combines experimental observation with theoretical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for exploring the complex mechanisms of reactions involving thiophene (B33073) derivatives. chemrxiv.orgnih.govfigshare.com

Studies on related bromothiophene systems, such as the Suzuki cross-coupling of 5-bromothiophene-2-carboxylic acid derivatives, utilize DFT to understand electronic properties and reactivity. nih.govresearchgate.net Calculations of Frontier Molecular Orbitals (HOMO-LUMO) provide insights into the kinetic and reactive nature of the molecules. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov Such computational models can predict reaction pathways and explain the influence of different substituents on the thiophene ring. mdpi.commdpi.com

Experimental Approaches: Experimental validation is crucial and is typically achieved through spectroscopic methods. The structures of starting materials, intermediates (if stable enough to be isolated), and final products are confirmed using techniques like Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). unn.edu.ngresearchgate.net For example, IR spectra of 2-aminothiophene intermediates often show characteristic absorption peaks for the amino group (3555-3260 cm⁻¹) and other functional groups present. unn.edu.ng These experimental data provide a real-world anchor for the computationally predicted structures and pathways.

The synergy between these approaches is powerful. For example, in the palladium-catalyzed arylation of 2-bromo-5-chlorothiophene, DFT calculations were used to analyze the molecular structure and electronic properties, which were then correlated with experimental results from X-ray analysis and biological activity assays. nih.gov A similar integrated approach would be essential to fully understand the mechanisms of Suzuki or Buchwald-Hartwig cross-coupling reactions starting from 5-bromothiophen-2-amine, predicting the influence of the amino group on the standard catalytic cycle.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their high reactivity and short lifetimes. chemrxiv.orgrsc.org In many transformations of 5-bromothiophen-2-amine, intermediates are transient species that are not isolated but are inferred from computational data, trapping experiments, or the final product structure.

Computationally Predicted Intermediates: In the well-studied Gewald synthesis of 2-aminothiophenes, DFT calculations have been used to explore a variety of plausible but transient intermediates. These include enolate polysulfides, α-mercaptoketones, and various organic polysulfide species that can interconvert and decompose through mechanisms like unimolecular cyclization and nucleophilic degradation. chemrxiv.orgnih.gov Although this reaction describes the formation rather than the transformation of 2-aminothiophenes, the principles of handling sulfur-based intermediates are relevant.

Intermediates in Electrophilic Aromatic Substitution: For electrophilic substitution reactions on the 5-bromothiophen-2-amine ring (e.g., nitration, halogenation), the key intermediates are arenium ions (or sigma complexes). The stability of these carbocationic intermediates determines the regioselectivity of the reaction. The positive charge in the arenium ion can be delocalized through resonance, and the positions that allow for more stable resonance structures are favored. youtube.comlibretexts.org For 5-bromothiophen-2-amine, attack at the C3 or C4 positions would lead to distinct arenium ion intermediates whose relative stabilities could be assessed computationally.

Kinetic and Thermodynamic Studies of Bromothiophene-Amine Reactivity

Kinetic and thermodynamic studies quantify the rates and energy changes associated with chemical reactions, providing deep mechanistic insight. This data helps to distinguish between kinetically and thermodynamically controlled reactions and to understand the factors influencing reaction feasibility and speed.

Kinetic Analysis: Kinetic studies measure how reaction rates change with concentration, temperature, and catalysts. For reactions involving thiophene derivatives, kinetic analysis can help determine rate laws and elucidate multi-step mechanisms. A study on the reaction of 3,5-dicyanothiophene with various amines used kinetic data to determine the electrophilicity parameter (E) for the thiophene, integrating it into a broader reactivity scale. nih.gov This approach allows for the quantitative comparison and prediction of reactivity. nih.gov Such a methodology could be applied to quantify the nucleophilicity of the amino group in 5-bromothiophen-2-amine or the electrophilicity of its C3/C4 positions.

| Reaction Step (Gewald Analogy) | Parameter | Calculated Value (kcal/mol) | Reference |

| Knoevenagel-Cope Condensation | ΔG | -2.9 | chemrxiv.org |

| Ring Opening of S₈ | ΔG‡ | 25.4 | chemrxiv.org |

| Final Cyclization/Aromatization | N/A | Thermodynamically favorable | nih.govfigshare.com |

This table presents representative DFT-calculated thermodynamic and kinetic data for steps in the Gewald synthesis, which forms 2-aminothiophenes. These values illustrate the type of data obtained through computational studies to analyze reaction pathways.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity: Regioselectivity refers to the preferential reaction at one position over another. In transformations of 5-bromothiophen-2-amine, regioselectivity is a critical consideration, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The thiophene ring already has inherent regiochemical preferences, with the C2 and C5 positions (α-positions) being generally more reactive towards electrophiles than the C3 and C4 positions (β-positions). researchgate.net In 5-bromothiophen-2-amine, the C2 and C5 positions are already substituted. Therefore, further substitution, particularly electrophilic attack, is directed to the C3 or C4 positions. The outcome is determined by the combined directing effects of the existing substituents:

-NH₂ (Amino group): A powerful activating group that directs electrophiles to the ortho and para positions. In the thiophene ring, this corresponds to the C3 position.

-Br (Bromo group): A deactivating group (due to its inductive effect) but also an ortho, para-director (due to resonance). This directs towards the C4 position.

The strong activating and directing effect of the amino group typically dominates, suggesting that electrophilic substitution would preferentially occur at the C3 position. youtube.comlibretexts.org Theoretical analysis and experimental verification are used to confirm the positional selectivity in such reactions. nih.gov

In cross-coupling reactions, such as the Suzuki coupling, selectivity is also key. For dihalogenated thiophenes like 2-bromo-5-chlorothiophene, arylation can be selectively performed at the more reactive C-Br bond before reacting the C-Cl bond by modifying reaction conditions. nih.gov For 5-bromothiophen-2-amine, reactions like Suzuki or Sonogashira coupling would be expected to occur selectively at the C-Br bond.

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. For reactions involving an achiral starting material like 5-bromothiophen-2-amine, stereoselectivity becomes relevant only when a new chiral center is created. The available literature does not focus on stereoselective transformations of this specific compound. Such selectivity would typically require the use of chiral reagents, catalysts, or auxiliaries to induce a preference for one enantiomer or diastereomer.

Control Experiments and Mechanistic Probes

To substantiate a proposed reaction mechanism, chemists design control experiments and use mechanistic probes to test specific hypotheses and rule out alternative pathways. researchgate.netresearchgate.net While specific control experiments for transformations of 5-bromothiophen-2-amine are not extensively detailed in the literature, standard methodologies can be applied.

Common Mechanistic Probes and Control Experiments:

Radical Trapping: If a radical mechanism is suspected, the reaction is run in the presence of a radical scavenger like TEMPO or 1,4-cyclohexadiene. A significant decrease in reaction rate or yield would provide evidence for the involvement of radical intermediates.

Kinetic Isotope Effect (KIE): This involves replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position where a bond is broken in the proposed rate-determining step. A significant change in the reaction rate (a primary KIE > 2) indicates that this bond cleavage is kinetically important. This is a common tool in studying C-H activation mechanisms.

Crossover Experiments: To distinguish between intramolecular and intermolecular pathways, two similar but isotopically labeled or differently substituted substrates are reacted together. The formation of "crossover" products, where fragments from the two different starting materials combine, is strong evidence for an intermolecular mechanism.

Catalyst Poisoning/Inhibition: In catalytic reactions, adding a substance known to bind to and deactivate the catalyst can help confirm its essential role. For example, in palladium-catalyzed reactions, certain sulfur compounds or strongly coordinating ligands can act as poisons.

Reaction of Proposed Intermediates: If a specific intermediate is proposed, an independent synthesis and subjection of that intermediate to the reaction conditions can be attempted. If it converts to the final product at a competent rate, it supports its role in the catalytic cycle.

These experiments are fundamental tools in physical organic chemistry that would be applied to rigorously investigate the mechanisms of novel reactions involving 5-bromothiophen-2-amine. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies on 5 Bromothiophen 2 Amine Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For the 5-Bromothiophen-2-amine (B3086550) system, DFT is instrumental in predicting its fundamental chemical characteristics.

Prediction of Optimized Geometries and Energetic Properties

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 5-Bromothiophen-2-amine molecule, known as its optimized geometry. These calculations typically involve minimizing the energy of the molecule with respect to the positions of its nuclei. For this molecule, one would expect a nearly planar thiophene (B33073) ring, a foundational characteristic of this heterocyclic system. The bond lengths and angles would be influenced by the electronic effects of the bromo and amino substituents.

The energetic properties, such as the total electronic energy and the heat of formation, can also be calculated. These values provide a quantitative measure of the molecule's stability. While precise, universally agreed-upon values would require specific, high-level computations, a representative set of data based on typical DFT calculations for similar molecules is presented below.

Table 1: Predicted Energetic Properties of 5-Bromothiophen-2-amine

| Property | Predicted Value |

|---|---|

| Total Electronic Energy | [Data not available in search results] |

| Heat of Formation (gas phase) | [Data not available in search results] |

| Dipole Moment | [Data not available in search results] |

Note: The values in this table are illustrative and would need to be calculated using specific DFT functionals and basis sets for definitive accuracy.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool within the framework of DFT for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of 5-Bromothiophen-2-amine

| Orbital | Energy (eV) |

|---|---|

| HOMO | [Data not available in search results] |

| LUMO | [Data not available in search results] |

| HOMO-LUMO Gap | [Data not available in search results] |

Note: These values are estimations and would vary depending on the computational method.

Thermochemical Calculations and Kinetic Stability Assessments

Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be calculated using DFT in conjunction with statistical mechanics. These calculations provide insights into the thermodynamic stability of the molecule and its behavior at different temperatures.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are invaluable for modeling the mechanisms of chemical reactions. nasa.gov By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states, which are the high-energy intermediates that represent the bottleneck of a reaction.

For reactions involving 5-Bromothiophen-2-amine, such as electrophilic aromatic substitution or nucleophilic substitution, computational modeling could predict the most likely reaction pathways and the activation energies associated with them. For instance, in an electrophilic substitution reaction, calculations could determine whether the incoming electrophile would preferentially attack the carbon atom adjacent to the amino group or another position on the thiophene ring.

In Silico Modeling for Chemical Reactivity and Selectivity

In silico modeling encompasses a range of computational techniques used to predict chemical properties and behavior. For 5-Bromothiophen-2-amine, these models can be used to predict various reactivity descriptors beyond FMO theory. These include parameters like chemical hardness, softness, electronegativity, and the Fukui function, which provides a more detailed picture of local reactivity within the molecule.

These descriptors can help in understanding the regioselectivity of reactions. For example, the Fukui function can pinpoint the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. This information is crucial for designing selective synthetic routes.

Structure-Reactivity Correlation and Design Principles

By systematically studying the computational data for 5-Bromothiophen-2-amine and its hypothetical derivatives, it is possible to establish structure-reactivity correlations. For example, one could investigate how changing the substituent at the 5-position from bromine to other halogens or functional groups affects the HOMO-LUMO gap and, consequently, the reactivity.

These correlations lead to the development of design principles for new molecules with desired properties. If a researcher aims to create a more reactive or more stable thiophene derivative, computational studies can guide the selection of appropriate substituents and their positions on the thiophene ring. This rational, in silico design process can significantly accelerate the discovery and development of new chemical entities.

Applications in Catalysis and Ligand Design with 5 Bromothiophen 2 Amine Scaffolds

Development of Ligands for Transition Metal Catalysis

The inherent electronic and structural properties of 5-bromothiophen-2-amine (B3086550) derivatives make them prime candidates for ligand design in transition metal catalysis. The soft sulfur atom and the nitrogen of the amine group can coordinate to metal centers, while the bromine atom provides a convenient handle for further functionalization or acts as a reactive site in coupling reactions.

Palladium-Catalyzed Cross-Coupling Ligands

Ligands derived from the thiophene-amine framework have demonstrated significant potential in palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. fayoum.edu.egnih.gov The electron-donating nature of the thiophene (B33073) ring and the amine substituent can influence the electronic properties of the palladium center, thereby affecting catalytic activity.

Research has shown that imino-pyridyl ligands derived from 5-bromothiophene effectively form stable palladium(II) complexes. fayoum.edu.eg These complexes act as potent catalyst precursors for Heck coupling reactions. Notably, the electronic properties of substituents on the thiophene ring significantly impact catalytic performance; electron-withdrawing groups like bromine tend to enhance the catalytic activity of the palladium center. fayoum.edu.egjyu.fi

Furthermore, the bromine atom on the thiophene ring is not just a passive substituent. It serves as a reactive site for Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of more complex aryl-thiophene structures. nih.govresearchgate.net This dual functionality—acting as both a ligand component and a reactive center—enables the synthesis of complex molecules and conjugated polymers. nih.gov For instance, thiophene-containing Schiff bases, which can be synthesized from precursors like bromothiophene carbaldehydes, undergo Suzuki coupling without the hydrolysis of the imine bond, highlighting the stability and utility of these scaffolds in complex synthetic sequences. mdpi.com The development of bulky phosphine (B1218219) ligands in conjunction with palladium(0) sources has also proven highly effective for the Suzuki-Miyaura polymerization of thiophene-containing monomers. nih.gov

| Reaction Type | Thiophene Substrate | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Heck Coupling | (5-bromo-2-thiophene-2-pyridyl)imine | [PdCl2(L)], [PdClMe(L)] | Bromine-substituted complexes showed higher catalytic activity. | fayoum.edu.eg |

| Suzuki-Miyaura Coupling | 2-bromo-5-(bromomethyl)thiophene | Pd(PPh3)4 / K3PO4 | Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes. | nih.gov |

| Suzuki-Miyaura Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Pd(PPh3)4 / K3PO4 | Successful coupling without hydrolysis of the imine bond. | mdpi.com |

| Suzuki-Miyaura Polymerization | 2,5-thiophene bis(boronic acid) derivatives | Pd2(dba)3 / Bulky Phosphine Ligand | Rapid synthesis of high molecular weight conjugated polymers. | nih.gov |

Cobalt(II)-Based Catalysts for Dehydrogenative Reactions

Cobalt, as an earth-abundant and cost-effective metal, is an attractive alternative to precious metals in catalysis. Ligands derived from thiophene have been successfully incorporated into cobalt-based catalysts for various transformations. For instance, thiophene-functionalized cobalt metal-organic frameworks (Co-MOFs) have been developed as green, heterogeneous catalysts for multicomponent reactions like the Biginelli reaction. nih.govresearchgate.net These frameworks demonstrate high catalytic activity and can be recycled multiple times, highlighting the benefits of combining thiophene ligands with cobalt centers in a solid support. nih.gov

In the context of dehydrogenative reactions, cobalt catalysts are known to be effective. Studies on cobalt-catalyzed ethane (B1197151) dehydrogenation have explored the relationship between different cobalt species and the reaction pathways. nih.gov While direct application of 5-bromothiophen-2-amine as a ligand in cobalt-catalyzed dehydrogenation is an emerging area, the known efficacy of cobalt complexes with nitrogen and sulfur-containing ligands in redox catalysis suggests strong potential. Dithiothiophene ligands, which are electronically similar, have been used to create cobalt complexes that catalyze the light-driven production of hydrogen, a process involving proton reduction which is mechanistically related to dehydrogenation. morressier.com The design principles from these systems, particularly the influence of chelate ring size and ligand electronics, can guide the development of novel catalysts based on the 5-bromothiophen-2-amine scaffold. chemistryviews.org

Role of Bromothiophene-2-amine Derivatives in Catalytic Cycle Elucidation

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. Bromothiophene derivatives are valuable tools for elucidating catalytic cycles, particularly in palladium-catalyzed C-H activation and cross-coupling reactions.

The presence of both a coordinating group (amine) and a reactive site (C-Br bond) on the same scaffold allows for precise studies of individual steps in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. illinois.edu For example, mechanistic studies on palladium-catalyzed C-H olefination have benefited from the use of S,O-ligands, where researchers could isolate and characterize palladium complexes before and after C-H activation to determine the rate-limiting step. nih.gov Similarly, a tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complex, formed through an unexpected ligand rearrangement, was isolated and its catalytic capabilities were demonstrated, providing insights into the formation of active catalytic species. nih.gov

Furthermore, the unique reactivity of bromothiophenes, where palladium catalysts can selectively activate a C-H bond while leaving the C-Br bond intact, allows for stepwise functionalization. researchgate.net This selectivity provides a powerful method for mechanistic investigation, as intermediates can be trapped and characterized. By studying how ligands derived from 5-bromothiophen-2-amine interact with the metal center and influence its reactivity towards different bonds (C-H vs. C-Br), a clearer picture of the catalytic cycle can be constructed. researchgate.netmdpi.com

Exploration of Green Catalytic Approaches for Synthesis

The principles of green chemistry—reducing waste, using renewable resources, and employing safer solvents—are increasingly guiding catalyst design. Thiophene-amine derivatives are being integrated into various green catalytic systems.

One major area of advancement is visible-light photocatalysis, which uses light as a clean energy source. Thiophene-based materials, such as covalent triazine frameworks (CTFs) and conjugated microporous polymers (CMPs), have been developed as highly efficient, metal-free heterogeneous photocatalysts. mdpi.comrsc.org The incorporation of thiophene units enhances visible light absorption and improves charge separation, which are critical for photocatalytic activity. mdpi.comnih.gov These materials have been successfully used for the oxidative coupling of amines to imines, a significant industrial reaction, using air as the oxidant and demonstrating excellent recyclability. mdpi.comnih.gov

Other green approaches include:

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. Palladium complexes with thiophene-carboimine ligands have been immobilized on solid supports and used for multicomponent reactions in water, allowing for easy catalyst recovery and reuse. rsc.org

Solvent-Free Reactions: Cobalt-MOFs containing thiophene-based ligands have been used as catalysts for the Biginelli reaction under solvent-free conditions, producing only water as a byproduct. nih.govresearchgate.net

Recyclable Catalysts: The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key green strategy. nih.govmdpi.comrsc.org

| Green Approach | Catalyst System | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Thiophene-based Covalent Triazine Framework (CTF) | Oxidative coupling of amines | Metal-free, uses visible light and air, recyclable. | mdpi.com |

| Reaction in Water | Palladium(II) complex on FSM-16 support | Synthesis of N-fused heterocycles | Uses green solvent, catalyst is reusable. | rsc.org |

| Solvent-Free Conditions | Thiophene-functionalized Co-MOF | Biginelli reaction | No organic solvent, high atom economy, catalyst is recyclable. | nih.govresearchgate.net |

| Heterogeneous Photocatalysis | Thiophene-embedded Conjugated Microporous Polymers | Synthesis of benzimidazoles | Stable, efficient, and recyclable metal-free photocatalyst. | rsc.org |

Heterogenization and Immobilization of Catalysts Based on Thiophene Amines

Transforming homogeneous catalysts into heterogeneous systems is a critical goal for industrial applications, as it simplifies catalyst separation and recycling. The 5-bromothiophen-2-amine scaffold is well-suited for this purpose, as the amine group provides a reactive site for anchoring the catalyst to a solid support.

Several strategies have been successfully employed to immobilize catalysts based on thiophene amines:

Mesoporous Silica (B1680970) Supports: A palladium complex featuring a thiophene-carboimine ligand has been immobilized on FSM-16, a mesoporous silica material. This was achieved by first functionalizing the silica with aminopropyl groups, then forming an imine with thiophene-2-carbaldehyde, and finally coordinating palladium. The resulting heterogeneous catalyst showed high stability and was reused five times without a significant loss of activity. rsc.org

Metal-Organic Frameworks (MOFs): Thiophene-containing ligands have been used to construct cobalt and zinc-based MOFs. nih.govacs.org These materials act as robust, porous heterogeneous catalysts where the active metal centers are integrated directly into the framework. Their defined porous structure can also lead to enhanced selectivity.

Covalent Organic Frameworks (COFs) and Polymers: Thiophene and amine units are key building blocks for synthesizing highly stable porous polymers like CTFs and CMPs. mdpi.comrsc.orgbohrium.com These materials serve as heterogeneous photocatalysts where the entire framework is catalytically active, avoiding the need for separate metal catalysts. mdpi.com

Surface Modification: Thiophene itself can be used to modify the surface of existing heterogeneous catalysts. For example, treating a platinum-on-zeolite catalyst with thiophene was shown to enhance catalytic selectivity in hydrogenation reactions by altering the adsorption of reactants on the platinum surface. acs.org

| Support Material | Catalyst/Ligand Type | Application | Reference |

|---|---|---|---|

| Mesoporous Silica (FSM-16) | Immobilized Palladium(II)-thiophene-imine complex | Multicomponent synthesis of heterocycles | rsc.org |

| Metal-Organic Framework (MOF) | Thiophene-dicarboxylate and imidazole (B134444) ligands with Co(II) | Biginelli reaction | nih.gov |

| Covalent Triazine Framework (CTF) | Bithiophene and trianiline building blocks | Photocatalytic oxidative coupling of amines | mdpi.com |

| Zeolite (SOD) | Thiophene-modified Platinum nanoparticles | Selective hydrogenation of nitroarenes | acs.org |

Future Directions and Emerging Research Frontiers in 5 Bromothiophen 2 Amine Chemistry

Sustainable Synthetic Methodologies for Bromothiophene Amines

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including bromothiophene amines. researchgate.net Future research is geared towards developing methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.org Key areas of focus include metal-free synthesis, multicomponent reactions (MCRs), and the use of environmentally benign solvents.

Metal-free approaches are being devised to reduce metal toxicity and advance green chemistry. nih.gov These methods often employ controlled reaction conditions and may use elemental sulfur or potassium sulfide (B99878) as the sulfur source. nih.gov MCRs, such as modifications of the Gewald reaction, offer an efficient route to synthesize 2-aminothiophenes in a single pot, thereby improving atom economy and reducing procedural steps. nih.govbohrium.com Furthermore, developing solvent-free reaction conditions or using greener solvents like water is a significant goal. nih.govmdpi.com Such strategies not only reduce the environmental impact but can also simplify product isolation and purification. mdpi.com

| Parameter | Conventional Methods | Sustainable (Green) Methods |

|---|---|---|

| Catalysts | Often rely on heavy or precious metal catalysts. | Focus on metal-free catalysts, recyclable catalysts, or biocatalysis. nih.govmdpi.com |

| Solvents | Use of volatile organic compounds (VOCs). | Solvent-free conditions, water, or biodegradable ionic liquids. rasayanjournal.co.in |

| Process | Multi-step syntheses with intermediate isolation. | One-pot procedures and multicomponent reactions (MCRs) to improve atom economy. nih.govrasayanjournal.co.in |

| Energy | Often require high temperatures and prolonged heating. | Microwave-assisted or ultrasonic-assisted synthesis for shorter reaction times. researchgate.netrasayanjournal.co.in |

| Waste | Generation of significant hazardous waste. | Minimized waste production and generation of non-toxic by-products. rsc.org |

High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of novel bromothiophene amine derivatives with desired properties, high-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable. These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly reducing the time from design to discovery. ucla.edu

Automated synthesis platforms can perform entire chemical synthesis processes, from adding starting materials and reagents to purification, with minimal human intervention. sigmaaldrich.com This increases speed, efficiency, and reproducibility while lowering the risk of human error. sigmaaldrich.com Flow chemistry, or continuous flow synthesis, is particularly well-suited for automation and offers advantages such as precise control over reaction parameters, enhanced safety, and facile scalability. acs.orgnih.gov The application of these automated systems to the 5-bromothiophen-2-amine (B3086550) scaffold will enable the exploration of a vast chemical space by systematically varying substituents and reaction conditions to optimize for specific biological or material properties. nih.gov

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of 5-bromothiophen-2-amine derivatives. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are powerful tools for gaining real-time insights into chemical transformations. mt.comfrontiersin.org

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy enable scientists to track the concentration of reactants, intermediates, and products as the reaction progresses without the need for sampling. mt.comspectroscopyonline.com This provides critical information for optimizing reaction conditions, identifying transient species, and ensuring process robustness for scale-up. mt.com For instance, in situ Raman spectroscopy has been used to investigate the mechanism of side reactions in the synthesis of a derivative from 2-acetyl-5-bromothiophene. lookchem.com The implementation of these non-destructive analytical methods is essential for developing highly efficient and controlled synthetic processes for bromothiophene amines. fu-berlin.de

| Technique | Information Gained | Advantages for Bromothiophene Synthesis |

|---|---|---|

| FTIR Spectroscopy | Concentration of functional groups, reaction kinetics, endpoint determination. mt.com | Tracks key bond formations (e.g., C-N, C=C) and consumption of starting materials. |

| Raman Spectroscopy | Molecular structure, vibrational modes, polymorphism, reaction mechanism. mt.comlookchem.com | Low sensitivity to water allows for monitoring in aqueous media; can distinguish between isomers. lookchem.com |

| NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. fu-berlin.de | Provides unambiguous structural data on species present in the reaction mixture. |

Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by accelerating the design-synthesize-test cycle. researchgate.net These computational tools can be applied to the 5-bromothiophen-2-amine scaffold to design novel molecules with tailored properties and to predict their activity before synthesis.

ML models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity or physical properties of new thiophene derivatives. nih.govrsc.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov Furthermore, generative AI models can design entirely new molecules based on the bromothiophene core, exploring a vast chemical space to identify structures optimized for a specific target or function. uzh.ch The integration of molecular dynamics simulations with deep learning offers a promising strategy to better understand the dynamic aspects of molecular interactions, further enhancing the predictive power of these models. uzh.ch

Exploration of Novel Supramolecular Assemblies and Self-Assembled Systems

Thiophene-based π-conjugated systems are well-known for their ability to self-assemble into highly ordered nanostructures, a property that is critical for their application in organic electronics. uh.edu The future of 5-bromothiophen-2-amine chemistry extends into materials science through the exploration of its potential to form novel supramolecular assemblies.

The self-organization of thiophene derivatives is governed by non-covalent interactions, and the final structure (e.g., nanowires, 2-D crystals, nanoparticles) depends on molecular shape, size, and functional substituents. uh.edunih.gov By strategically modifying the 5-bromothiophen-2-amine molecule—for instance, by attaching different alkyl chains or other functional groups—it may be possible to control its self-assembly into unique microstructures. rsc.org These organized systems could exhibit interesting optoelectronic properties, making them suitable for use in sensors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.net

New Catalyst Development for Selective Transformations

The functionalization of the thiophene ring at specific positions is key to tuning the properties of its derivatives. A major frontier in this area is the development of new catalysts that can achieve selective transformations with high efficiency and under mild conditions.

For a molecule like 5-bromothiophen-2-amine, which has multiple reactive sites, regioselectivity is paramount. Research is focused on creating novel catalysts, often based on transition metals like palladium, rhodium, or copper, for specific C-H activation and cross-coupling reactions. nih.govresearchgate.net For example, new palladium catalyst systems are being developed for the direct C-H arylation of thiophenes, which allows for the formation of C-C bonds without pre-functionalization. organic-chemistry.org Another area of interest is the use of light to control catalytic activity and selectivity, where a catalyst's behavior can be switched by irradiation with a specific wavelength of light. nih.gov Developing such advanced catalytic systems will provide chemists with a more precise toolkit for modifying the 5-bromothiophen-2-amine core, enabling the synthesis of complex and highly functionalized molecules. benthamdirect.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.